molecular formula C30H23N5O2S B11641561 (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11641561
M. Wt: 517.6 g/mol
InChI Key: MSAPPDKIFJHKIN-ITYLOYPMSA-N
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Description

The compound (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule It features multiple functional groups, including a pyrazole ring, a thiazolo-triazole core, and an allyloxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-allyloxybenzaldehyde, phenylhydrazine, and 4-methylbenzaldehyde.

    Formation of Pyrazole Ring: The first step involves the condensation of 4-allyloxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring.

    Formation of Thiazolo-Triazole Core: The pyrazole derivative is then reacted with 4-methylbenzaldehyde and thiosemicarbazide under acidic conditions to form the thiazolo-triazole core.

    Final Coupling: The final step involves the coupling of the pyrazole-thiazolo-triazole intermediate with an appropriate aldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the pyrazole ring or the thiazolo-triazole core, potentially yielding dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Dihydro derivatives of the pyrazole or thiazolo-triazole rings.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific enzymes or receptors could be harnessed for therapeutic purposes.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an anticancer agent, it might inhibit key enzymes involved in cell proliferation. The molecular targets could include kinases, proteases, or other enzymes critical to cellular function. The pathways involved might include apoptosis, cell cycle regulation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({3-[4-(methoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-({3-[4-(ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The unique feature of the compound is the presence of the allyloxy group, which can undergo additional chemical transformations, providing a handle for further functionalization. This makes it more versatile compared to similar compounds with methoxy or ethoxy groups.

Properties

Molecular Formula

C30H23N5O2S

Molecular Weight

517.6 g/mol

IUPAC Name

(5Z)-2-(4-methylphenyl)-5-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C30H23N5O2S/c1-3-17-37-25-15-13-21(14-16-25)27-23(19-34(32-27)24-7-5-4-6-8-24)18-26-29(36)35-30(38-26)31-28(33-35)22-11-9-20(2)10-12-22/h3-16,18-19H,1,17H2,2H3/b26-18-

InChI Key

MSAPPDKIFJHKIN-ITYLOYPMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)OCC=C)C6=CC=CC=C6)/SC3=N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)OCC=C)C6=CC=CC=C6)SC3=N2

Origin of Product

United States

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